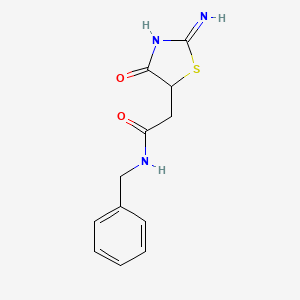
N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida típicamente involucra la reacción de 2-cianofenilamina con un derivado de tiazolidinona. Las condiciones de reacción pueden incluir el uso de solventes como etanol o metanol, y catalizadores como ácido acético o ácido sulfúrico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo durante varias horas para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala con un control preciso de la temperatura, la presión y el tiempo de reacción. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo ciano puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas, los alcoholes o los tioles se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos e interacciones biológicas.
Medicina: Posible agente terapéutico para el tratamiento de enfermedades debido a sus actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida
- N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)propionamida
- N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)butiramida
Unicidad
N-(2-cianofenil)-2-(2-imino-4-oxo-1,3-tiazolidin-5-il)acetamida se destaca debido a su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química únicas en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-6-7-3-1-2-4-8(7)15-10(17)5-9-11(18)16-12(14)19-9/h1-4,9H,5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFRXOXPYAAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)NC(=N)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B12344820.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)




![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)

![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
